molecular formula C12H22Cl2N2O B13045314 (R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Cat. No.: B13045314
M. Wt: 281.22 g/mol
InChI Key: WWKLNQVZAVTXNP-NVJADKKVSA-N
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Description

®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is a chiral diamine compound with a methoxyphenyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the methoxyphenyl precursor.

    Amine Introduction: The precursor undergoes a reaction with dimethylamine to introduce the dimethylamine group.

    Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.

    Chiral Studies: Used in studies involving chiral recognition and separation.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs.

    Therapeutics: Investigated for its therapeutic properties in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl: The enantiomer of the compound with different chiral properties.

    3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine: The non-chiral version of the compound.

    3-(3-Methoxyphenyl)-N2,N2-diethylpropane-1,2-diamine: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its ability to participate in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

(2R)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m1../s1

InChI Key

WWKLNQVZAVTXNP-NVJADKKVSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl

Canonical SMILES

CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl

Origin of Product

United States

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